molecular formula C8H13N3O2 B13543911 Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate

Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate

Cat. No.: B13543911
M. Wt: 183.21 g/mol
InChI Key: UPJJSPHXJJAWAY-UHFFFAOYSA-N
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Description

Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an amino group at the 4-position of the pyrazole ring and a butanoate ester group at the 4-position of the butanoate chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.

Preparation Methods

The synthesis of Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-(4-amino-1h-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-(4-amino-1H-pyrazol-1-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, an amino group, and a butanoate ester. Its molecular formula is C9H14N4O2C_9H_{14}N_4O_2, with a molecular weight of approximately 210.24 g/mol. The unique structural components of this compound allow for diverse interactions with biological targets, making it a candidate for pharmacological studies.

Biological Activity Overview

Research indicates that this compound may interact with various enzymes and receptors, influencing biochemical pathways. Notably, it has shown potential as an inhibitor of certain enzyme activities and as a modulator of receptor functions.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can alter the pharmacokinetics of other drugs.
  • Receptor Modulation : It may act on specific receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

  • Antioxidant Activity : In vitro tests demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, some analogs showed IC50 values indicating potent free radical scavenging abilities .
CompoundIC50 (µM)Activity Type
Compound A10Antioxidant
Compound B22Antioxidant
This compoundTBDTBD
  • Antibacterial Properties : In antibacterial assays, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it could enhance the efficacy of existing antibiotics through synergistic effects .

Pharmacological Studies

Recent pharmacological evaluations have focused on the compound's ability to modulate cholinergic receptors. For example, certain pyrazole derivatives have been shown to act as positive allosteric modulators (PAMs) at muscarinic acetylcholine receptors (mAChRs), which are critical in neurocognitive functions .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrazole derivatives, which may influence their biological activities.

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoateContains a chloro groupAltered biological activity due to chlorine substitution
Methyl 4-(4-chloro-1H-pyrazol-1-yl)butanoateLacks the methylamino groupDifferent chemical reactivity and solubility
Methyl 3-hydroxybutanoate derivativesVarying functional groupsPotential for diverse pharmacological applications

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 4-(4-aminopyrazol-1-yl)butanoate

InChI

InChI=1S/C8H13N3O2/c1-13-8(12)3-2-4-11-6-7(9)5-10-11/h5-6H,2-4,9H2,1H3

InChI Key

UPJJSPHXJJAWAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C=C(C=N1)N

Origin of Product

United States

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